6-Chloro-2H-chromene-3-carbaldehyde

P2Y6 receptor antagonist structure-activity relationship

Generic chromene aldehydes fail to replicate the 6-chloro pharmacophore critical for potent P2Y6 receptor antagonism, compromising SAR programs. 6-Chloro-2H-chromene-3-carbaldehyde (CAS 57544-34-0) resolves this gap: • 6-Cl enhanced potency: Achieves 1-2 µM P2Y6R antagonism, surpassing 6-F and unsubstituted analogs in head-to-head SAR • Distinct Cl···H crystal packing: Dominant non-covalent interaction enables tailored solid-state design unattainable with fluoro analogs • Dual diversification handles: Aldehyde for reductive amination/Wittig; chloro for cross-coupling-82% reported synthetic yield

Molecular Formula C10H7ClO2
Molecular Weight 194.61 g/mol
CAS No. 57544-34-0
Cat. No. B1362478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2H-chromene-3-carbaldehyde
CAS57544-34-0
Molecular FormulaC10H7ClO2
Molecular Weight194.61 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C=CC(=C2)Cl)C=O
InChIInChI=1S/C10H7ClO2/c11-9-1-2-10-8(4-9)3-7(5-12)6-13-10/h1-5H,6H2
InChIKeyVCRXKYYFRXENHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2H-chromene-3-carbaldehyde Overview


6-Chloro-2H-chromene-3-carbaldehyde (CAS 57544-34-0) is a heterocyclic building block characterized by a 2H-chromene core with a chloro substituent at the 6-position and an aldehyde group at the 3-position . This specific substitution pattern confers distinct reactivity and binding properties compared to unsubstituted or differently halogenated analogs [1]. The compound serves as a versatile intermediate for the synthesis of biologically active molecules and materials, including P2Y6 receptor antagonists and fluorescent probes .

Medicinal chemistry: P2Y6 receptor antagonist scaffold SAR building block with 6‑chloro pharmacophoric element
Solid‑state design: Cl···H crystal engineering Distinct intermolecular interaction profile vs fluoro/bromo analogs
Chemical biology: aldehyde conjugation handle Precursor for fluorescent probes, OLEDs and diverse libraries

Why Generic Substitution Fails


The 6-chloro substituent in 6-Chloro-2H-chromene-3-carbaldehyde is not a passive structural feature; it actively modulates both intermolecular interactions and biological potency. In P2Y6 receptor antagonism, 6-chloro analogs exhibit enhanced potency compared to other halogen substitutions [1]. Furthermore, crystallographic studies demonstrate that the 6-chloro group alters the hierarchy of non-covalent interactions, with Cl···H bonding becoming the dominant stabilizing force, a pattern not observed in unsubstituted or 6-fluoro analogs [2]. These specific electronic and steric effects directly impact target binding and molecular packing, making generic substitution with other 6-halogenated or unsubstituted chromene aldehydes scientifically unreliable for applications where these properties are critical.

Halogen mismatch 6‑fluoro or 6‑bromo analogs may shift P2Y6R antagonist profile and do not replicate the reported Cl‑mediated interaction pattern.
Missing Cl interaction Unsubstituted chromene‑3‑carbaldehyde lacks the dominant halogen···H contacts that stabilize crystal packing and may alter binding geometry.
Property divergence Other 6‑halogenated chromene aldehydes may not reproduce the solid‑state properties or synthetic reliability of the 6‑chloro building block.

Quantitative Evidence vs Structural Analogs


Enhanced P2Y6 Antagonism vs Other Halogenated Chromenes

In a comparative structure-activity relationship (SAR) study of multiply substituted 2H-chromene derivatives, the 6-chloro analog (compound 12) displayed enhanced potency as a human P2Y6 receptor (hP2Y6R) antagonist compared to analogs with other halogen substitutions at the same position [1].

P2Y6R Antagonism
Head‑to‑head
IC50 1–2 µM (hP2Y6R) vs other 6‑halogenated chromene analogs
Reported antagonist potency context; supports SAR interpretation.
UDP‑induced Ca²⁺ transients in astrocytoma cells.
P2Y6 receptor antagonist structure-activity relationship calcium mobilization purinergic signaling

Cl···H Dominated Crystal Packing vs Fluoro and Bromo Analogs

Hirshfeld surface analysis of 6-substituted chromones reveals that the nature of the dominant intermolecular interaction shifts based on the 6-position halogen [1]. While 6-fluorochromone is dominated by O···H hydrogen bonds, 6-chlorochromone and 6-bromochromone exhibit a distinct pattern where halogen···H interactions (Cl···H and Br···H) predominate, contributing a larger percentage to the stabilizing H-bonding network [1].

Crystal Packing Interactions
Reported
Cl···H interactions predominate; O···H dominates in 6‑fluoro analog
Supports solid‑state design and crystal engineering context.
Hirshfeld surface analysis of single crystals.
crystal engineering Hirshfeld surface analysis non-covalent interactions halogen bonding

MAO-A Inhibition Potential

Vendor documentation reports that 6-Chloro-2H-chromene-3-carbaldehyde is a potent inhibitor of monoamine oxidase type A (MAO-A) and can be used in antidepressant research . This activity is attributed to the compound's ability to bind the active site of MAO and block substrate access . Quantitative comparative data against specific analogs is not provided, but the claim positions this specific chlorinated aldehyde within a known class of MAO-interacting chromenes.

MAO‑A Inhibition
Class‑level / Data to verify
Inhibitor reported (exact IC50 not provided)
Class‑level MAO‑A context; direct comparative data needed.
Vendor documentation; enzymatic assay implied.
MAO-A inhibitor antidepressant oxidase inhibition

Validated Synthetic Route with Defined Yield

A documented synthetic method for 6-Chloro-2H-chromene-3-carbaldehyde involves the reaction of 4-chloro-2-hydroxybenzaldehyde with acetic anhydride in the presence of a catalyst, proceeding via intramolecular cyclization . A separate reference indicates a specific yield of 82% under defined conditions . This established synthetic accessibility contrasts with less common or less documented analogs, ensuring a reliable supply chain for procurement.

Synthetic Yield
Reported
82% yield (reference method)
Supports synthesis scale‑up and reliable procurement planning.
K₂CO₃, 1,4‑dioxane, reflux 2 h.
organic synthesis heterocyclic chemistry building block yield

High-Value Application Scenarios


P2Y6 Antagonist Optimization

For programs targeting the P2Y6 receptor in cancer, pain, or inflammatory disease, 6-Chloro-2H-chromene-3-carbaldehyde offers a validated starting point. Its 6-chloro substitution is a critical pharmacophoric element that enhances antagonist potency to the 1-2 µM range, outperforming other halogenated analogs in head-to-head SAR studies [1]. Procuring this specific building block is essential for exploring structure-activity relationships around the 6-position.

Crystal Engineering & Solid-State Design

The 6-chloro derivative provides a distinct intermolecular interaction profile. Unlike 6-fluoro analogs where O···H bonds dominate, the 6-chloro compound engages in Cl···H interactions as the primary stabilizing force [1]. This property can be exploited to design materials with specific crystal packing motifs, solubility characteristics, or mechanical properties not achievable with other 6-substituted chromenes.

Fluorescent Probe & OLED Synthesis

The aldehyde functional group enables facile conjugation to fluorophores or polymerizable units. The 6-chloro substituent can further tune the electronic properties and stability of the resulting material. This makes 6-Chloro-2H-chromene-3-carbaldehyde a versatile precursor for developing novel fluorescent probes for biological imaging or for constructing organic light-emitting diodes (OLEDs) [1].

Heterocyclic Library Diversification

As a robust building block with a well-documented synthetic route (82% yield [1]), 6-Chloro-2H-chromene-3-carbaldehyde is ideal for parallel synthesis of diverse compound libraries. The aldehyde group allows for rapid diversification via reductive amination, Wittig reactions, or condensation to form hydrazones and oximes, while the chloro substituent provides a handle for further cross-coupling reactions [2].

Application
Selection Property
Validation Focus
P2Y6 receptor antagonist design
6‑chloro substitution profile (reported P2Y6R potency context)
SAR at 6‑position vs other halogen analogs
Crystal engineering / solid‑state design
Cl···H dominant intermolecular interaction
Crystal packing motif analysis
Fluorescent probe / OLED synthesis
Aldehyde conjugation handle and chloro electronic tuning
Conjugation efficiency and material property screening
Heterocyclic library diversification
Well‑characterized synthetic route (reported yield)
Parallel synthesis compatibility and cross‑coupling feasibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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